BenchChemオンラインストアへようこそ!

3-Boc-8-oxo-3-azabicyclo[4.2.0]octane

Synthetic methodology Diastereoselectivity Process chemistry

3-Boc-8-oxo-3-azabicyclo[4.2.0]octane (CAS 1251004-25-7) provides a cis-configured, rigid azabicyclo[4.2.0]octane core. The Boc-protected amine and β-lactam carbonyl serve as distinct functional handles for systematic SAR exploration. Its stereochemistry directly dictates downstream outcomes in ring-opening transformations, ensuring predictable access to specific piperidine stereoisomers. Procure ≥98% purity for medicinal chemistry applications.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
Cat. No. B13818932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Boc-8-oxo-3-azabicyclo[4.2.0]octane
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CC(=O)C2C1
InChIInChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-5-4-8-6-10(14)9(8)7-13/h8-9H,4-7H2,1-3H3
InChIKeyQUMADJAHTIPMBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Boc-8-oxo-3-azabicyclo[4.2.0]octane: Technical Baseline and Procurement-Relevant Chemical Identity


3-Boc-8-oxo-3-azabicyclo[4.2.0]octane (CAS 1251004-25-7) is a bicyclic β-lactam derivative featuring a rigid fused azabicyclo[4.2.0]octane core, a tert-butyloxycarbonyl (Boc) protecting group at the 3-position, and an 8-oxo lactam functionality. This cis-configured scaffold provides a conformationally constrained, three-dimensional building block for medicinal chemistry applications [1]. The compound is supplied as a research intermediate with a purity specification of ≥95% , and its molecular formula C12H19NO3 with a molecular weight of 225.28 g/mol . The azabicyclo[4.2.0]octane scaffold is recognized as a privileged structure in drug discovery, having been successfully deployed in the development of orally bioavailable IAP antagonists [2] and DPP-IV inhibitors [3], establishing the broader chemical class as a validated entry point for therapeutic candidate generation.

Why Generic Azabicyclo[4.2.0]octane Analogs Cannot Substitute for 3-Boc-8-oxo-3-azabicyclo[4.2.0]octane in Research and Process Chemistry


The azabicyclo[4.2.0]octane scaffold exhibits high sensitivity to substitution pattern and stereochemistry, rendering seemingly similar analogs functionally non-interchangeable. The cis-8-oxo-3-azabicyclo[4.2.0]octane core in the target compound provides a unique combination of a Boc-protected secondary amine and a β-lactam carbonyl that serves as a distinct functional handle for further elaboration [1]. Substitution at alternative positions (e.g., 7-oxa or 8-oxa variants) alters the ring strain and electronic properties, affecting both reactivity in downstream transformations and conformational preferences in final target molecules [2]. Furthermore, stereochemical variations at the bridgehead positions (1R,6S vs. 1S,6R) produce diastereomers that exhibit differential binding affinities and pharmacokinetic profiles in medicinal chemistry applications [3]. The quantitative evidence presented in Section 3 demonstrates that these structural nuances translate into measurable differences in synthetic yield, purity outcomes, and biological target engagement, establishing that procurement decisions must be driven by specific, data-backed differentiation rather than class-level assumptions.

Quantitative Differentiation Evidence for 3-Boc-8-oxo-3-azabicyclo[4.2.0]octane: Head-to-Head Comparisons and Cross-Study Benchmarks


Synthetic Yield Comparison: 3-Boc-8-oxo-3-azabicyclo[4.2.0]octane Scaffold vs. Alternative Azabicyclo[4.2.0]octane Cores in Radical Cyclization

In a direct head-to-head synthetic comparison, the 1-azabicyclo[4.2.0]octane-8-one scaffold (the deprotected core of the target compound) was synthesized via radical cyclization with >99% diastereocontrol. When the same methodology was applied to the homologous 1-azabicyclo[5.2.0]nonan-9-one scaffold, the diastereomeric excess decreased to 75-78% [1]. This demonstrates that the specific [4.2.0] ring system in the target compound provides superior stereochemical fidelity during cyclization compared to larger ring analogs.

Synthetic methodology Diastereoselectivity Process chemistry Beta-lactam synthesis

Biological Target Engagement: Azabicyclo[4.2.0]octane Scaffold Affinity in IAP Antagonists vs. Linear or Alternative Heterocyclic Cores

In a series of IAP antagonists, compounds built on the azabicyclooctane scaffold demonstrated potent binding across multiple IAP family proteins. The optimized lead compound 14b exhibited K(i) values of 140 nM for XIAP BIR3, 38 nM for ML-IAP BIR, and 33 nM for c-IAP1 BIR3 [1]. Critically, the azabicyclic scaffold was essential for achieving oral bioavailability in the series, with compound 14b demonstrating significant tumor growth inhibition when dosed orally in a breast cancer xenograft model, in contrast to earlier linear peptide mimetics which lacked oral bioavailability [2].

IAP antagonism Oncology Apoptosis Protein-protein interaction

Purity and Analytical Characterization: Vendor-Specified Purity of 3-Boc-8-oxo-3-azabicyclo[4.2.0]octane

Commercial sources of 3-Boc-8-oxo-3-azabicyclo[4.2.0]octane provide purity specifications of ≥95% (AKSci) and ≥98% (Synblock) as determined by HPLC. Analytical documentation including NMR, HPLC, MS, and LC-MS is available from multiple suppliers . This level of analytical characterization ensures that researchers can verify compound identity and purity prior to use in sensitive synthetic transformations.

Analytical chemistry Quality control Procurement specification Purity analysis

Structural Conformation and Stereochemical Integrity: cis-Configuration and Bridgehead Stereochemistry

The target compound is specifically the cis-isomer with defined stereochemistry at the bridgehead positions. The InChI Key QUMADJAHTIPMBM-IUCAKERBSA-N and SMILES notation confirm the (1R,6S)-rel- stereochemical configuration [1]. This stereochemical definition is critical because the trans-isomer or alternative stereoisomers of azabicyclo[4.2.0]octane derivatives exhibit different three-dimensional orientations of functional groups, which directly impacts binding to biological targets and reactivity in asymmetric synthesis [2].

Stereochemistry Conformational analysis Structure-activity relationship Chiral synthesis

Validated Application Scenarios for 3-Boc-8-oxo-3-azabicyclo[4.2.0]octane Based on Quantitative Evidence


Synthesis of IAP Antagonists for Oncology Drug Discovery

3-Boc-8-oxo-3-azabicyclo[4.2.0]octane serves as a key intermediate for constructing IAP antagonists based on the validated azabicyclooctane scaffold. Research has demonstrated that compounds built on this scaffold exhibit nanomolar binding affinities (K(i) = 33-140 nM) to IAP family proteins and achieve oral bioavailability with tumor growth inhibition in xenograft models [1]. The Boc-protected 8-oxo scaffold provides a versatile starting point for introducing diverse substituents at the 3-position following deprotection, enabling systematic structure-activity relationship exploration [2].

Construction of Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Libraries

The azabicyclo[4.2.0]octane scaffold is a recognized pharmacophore for DPP-IV inhibition, with multiple patent applications describing its use in developing antidiabetic agents [1]. 3-Boc-8-oxo-3-azabicyclo[4.2.0]octane provides the core bicyclic framework with a protected amine handle that can be deprotected and subsequently functionalized to generate focused libraries of DPP-IV inhibitors. The >99% diastereoselectivity achievable in scaffold construction ensures high stereochemical purity in library members [2].

Stereoselective Synthesis of Piperidine and Azepane Derivatives via Ring-Opening

The 8-oxo-3-azabicyclo[4.2.0]octane scaffold undergoes reductive ring-opening with lithium aluminum hydride to yield 2-(1-alkoxy-2-hydroxyethyl)piperidines as single isomers [1]. This transformation provides access to stereochemically defined piperidine building blocks, which are among the most prevalent heterocyclic subunits in FDA-approved drugs. The cis-configuration of the starting material dictates the stereochemical outcome of the ring-opened product, enabling predictable access to specific piperidine stereoisomers [2].

Conformationally Constrained Peptidomimetic Synthesis

The rigid bicyclic framework of 3-Boc-8-oxo-3-azabicyclo[4.2.0]octane imposes conformational constraints that are valuable in peptidomimetic design. The scaffold has been utilized in the synthesis of conformationally restricted azasugars as selective glycosidase inhibitors [1]. The Boc protecting group allows for selective deprotection under mild acidic conditions without compromising the integrity of the strained bicyclic system, enabling modular construction of complex peptidomimetics [2].

Quote Request

Request a Quote for 3-Boc-8-oxo-3-azabicyclo[4.2.0]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.